molecular formula C24H22N2O B1668191 N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide CAS No. 883561-04-4

N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide

Cat. No. B1668191
M. Wt: 354.4 g/mol
InChI Key: CPKLVRIYXBROSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CA-224 is potent CDK4 inhibitor, is also a nonplanar analogue of fascaplysin that specifically inhibits Cdk4-cyclin D1 in vitro. CA-224 blocks the growth of cancer cells at G0/ G1 phase of the cell cycle. CA-224 also blocks the cell cycle at G2/M phase, which is explained by the fact that it inhibits tubulin polymerization. Additionally, CA-224 acts as an enhancer of depolymerization for taxol-stabilized tubulin. CA-224 selectively induces apoptosis of SV40 large Tantigen. transformed cells and significantly reduces colony formation efficiency, in a dose-dependent manner, of lung cancer cells. The promising efficacy of CA-224 in human xenograft models as well as its excellent therapeutic window indicates its potential for clinical development.

Scientific Research Applications

Antiallergic Properties

N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide has been explored for its antiallergic potential. Research has shown that related compounds, particularly those involving indole structures, demonstrate significant antiallergic activity. For instance, derivatives of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been developed as novel antiallergic compounds, with some showing remarkable potency in ovalbumin-induced histamine release assays and IL-4 and IL-5 inhibition tests (Menciu et al., 1999).

Neurotropic and Psychotropic Effects

Studies have also been conducted on the neurotropic and psychotropic effects of similar compounds. A particular focus has been on substances that exhibit sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. For instance, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide has shown potent anti-anxiety action and anti-amnesic activity (Podolsky, Shtrygol’, & Zubkov, 2017).

Antitumor Evaluation

There's also research indicating the potential use of indole derivatives in antitumor applications. For example, heteroaryl and heteroannulated indoles derived from dehydrophenylalanines have been evaluated for their ability to inhibit the growth of human tumor cell lines, showcasing their potential in cancer therapy (Queiroz et al., 2008).

Corrosion Inhibition

Interestingly, some indole derivatives have been examined for their role in corrosion inhibition. Research on 3-amino alkylated indoles has shown significant inhibition efficiency on mild steel in acidic solutions, suggesting applications in industrial corrosion prevention (Verma et al., 2016).

properties

CAS RN

883561-04-4

Product Name

N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide

InChI

InChI=1S/C24H22N2O/c1-26(16-15-21-17-25-23-10-6-5-9-22(21)23)24(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14,17,25H,15-16H2,1H3

InChI Key

CPKLVRIYXBROSG-UHFFFAOYSA-N

SMILES

CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CA 224
CA-224
CA224 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.